3-Bromo-5-(oxiran-2-yl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-5-1-3(9-7-5)4-2-8-4/h1,4H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMNQDSSAUUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=NO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Bromo 5 Oxiran 2 Yl 1,2 Oxazole
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler precursor structures without assuming any starting materials. This process is repeated until simple, commercially available starting materials are reached.
The 1,2-oxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, can be retrosynthetically disconnected through several reliable pathways. A prevalent and highly adaptable strategy is the [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. The versatility of this method allows for the incorporation of a wide array of substituents on the oxazole (B20620) ring by choosing appropriately substituted starting materials.
Alternatively, the 1,2-oxazole core can be disconnected to a hydroxylamine (B1172632) and a 1,3-dicarbonyl compound or a synthetic equivalent. This condensation reaction provides a robust method for forming the heterocyclic ring, with the substitution pattern on the final oxazole being dictated by the substituents present on the 1,3-dicarbonyl precursor. In the context of 3-Bromo-5-(oxiran-2-yl)-1,2-oxazole, these disconnections point towards precursors such as a brominated nitrile oxide and an alkyne bearing the oxirane moiety, or hydroxylamine and a suitably functionalized and brominated 1,3-dicarbonyl compound.
The oxirane, or epoxide, ring is a three-membered cyclic ether that can be formed through well-established synthetic methods. A primary route is the epoxidation of a corresponding alkene. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently used for this transformation.
When the stereochemistry of the epoxide is a critical consideration, asymmetric epoxidation methods are employed. The Sharpless asymmetric epoxidation is a powerful technique for the enantioselective epoxidation of allylic alcohols. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET), and a hydroperoxide to achieve high levels of stereocontrol, with the stereochemical outcome being predictable based on the chirality of the DET used. Another method for stereocontrolled epoxide formation is the Darzens reaction, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. While traditional Darzens reactions may yield stereoisomeric mixtures, modern variations have been developed to enhance diastereoselectivity and enantioselectivity.
For the synthesis of this compound, the epoxide could be introduced via the epoxidation of a 5-vinyl- or 5-allyl-1,2-oxazole precursor. The choice of epoxidation conditions is crucial for controlling the stereochemistry of the final product.
The placement of a bromine atom specifically at the C3 position of the 1,2-oxazole ring necessitates a regioselective bromination strategy. Direct bromination of an unsubstituted 1,2-oxazole is often unselective and can lead to a mixture of brominated products, making it a less favorable approach.
A more controlled method involves constructing the 1,2-oxazole ring using a brominated precursor. For example, employing a brominated nitrile oxide in a [3+2] cycloaddition with an alkyne ensures the bromine atom is correctly positioned at C3. Similarly, if the oxazole is synthesized from a 1,3-dicarbonyl compound and hydroxylamine, the bromine can be introduced onto the dicarbonyl precursor prior to the cyclization reaction, offering excellent regiocontrol.
An alternative powerful technique for regioselective bromination is through a lithiation-bromination sequence. Treatment of a 3-unsubstituted 1,2-oxazole with a strong base like n-butyllithium can selectively deprotonate the C3 position. The subsequent addition of an electrophilic bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, installs the bromine atom at the desired location. The regioselectivity of this process can be influenced by the directing effects of other substituents on the oxazole ring.
Precursor Synthesis and Preparation of Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.
The synthesis of 3-bromo-1,2-oxazole derivatives can be achieved from various starting materials. One common pathway begins with α,β-unsaturated ketones or aldehydes. Reaction with hydroxylamine initially forms a 2-isoxazoline, which can then be brominated and subsequently dehydrobrominated to yield the desired 3-bromo-1,2-oxazole.
A highly versatile route is the [3+2] cycloaddition of a brominated nitrile oxide with an alkyne. The necessary brominated nitrile oxide can be generated in situ from an α-bromoaldoxime. This method allows for considerable diversity in the substituent at the 5-position of the oxazole by varying the alkyne component.
Additionally, 3-amino-1,2-oxazole derivatives can serve as valuable precursors. Through a Sandmeyer-type reaction, the amino group can be transformed into a diazonium salt, which is then displaced by a bromide ion to furnish the 3-bromo-1,2-oxazole. This approach is particularly useful when the corresponding 3-amino-1,2-oxazole is readily accessible.
Below is a table summarizing synthetic approaches to brominated oxazole precursors:
| Starting Material | Reagents | Intermediate(s) | Product |
| α,β-Unsaturated Ketone | 1. Hydroxylamine2. Brominating agent (e.g., NBS)3. Base | 2-Isoxazoline, Brominated 2-isoxazoline | 3-Bromo-1,2-oxazole derivative |
| α-Bromoaldoxime | Base | Brominated Nitrile Oxide | 3-Bromo-1,2-oxazole derivative (via cycloaddition with an alkyne) |
| 3-Amino-1,2-oxazole | 1. NaNO₂, HBr2. CuBr | Diazonium Salt | 3-Bromo-1,2-oxazole derivative |
This table is interactive and can be sorted by clicking on the column headers.
The oxirane-containing side chain can be incorporated at different stages of the synthesis. A direct approach involves using a commercially available or easily synthesized alkyne or alkene that already contains the epoxide ring. For instance, propargyl glycidyl (B131873) ether can be utilized in a cycloaddition reaction to directly install the oxiran-2-ylmethyl side chain at the 5-position of the 1,2-oxazole.
Alternatively, the epoxide ring can be formed on a pre-existing side chain of the 1,2-oxazole. A 5-allyl-1,2-oxazole derivative can be synthesized and subsequently epoxidized using a peroxy acid like m-CPBA. The synthesis of the required 5-allyl-3-bromo-1,2-oxazole can be accomplished through the cycloaddition of a brominated nitrile oxide with 1-pentyne, potentially followed by further functional group manipulations.
For stereoselective syntheses, an allylic alcohol precursor is often employed. For example, a 3-bromo-5-(1-hydroxyprop-2-en-1-yl)-1,2-oxazole can be prepared and then subjected to Sharpless asymmetric epoxidation to yield a specific enantiomer of this compound. The necessary allylic alcohol can be synthesized by the reduction of a corresponding α,β-unsaturated ketone or by the addition of a vinyl Grignard reagent to a 3-bromo-1,2-oxazole-5-carboxaldehyde.
The following table outlines key methods for the preparation of the oxirane-containing side chain:
| Approach | Precursor | Reagents | Product Feature |
| Direct Incorporation | Alkyne/Alkene with oxirane | - | Oxirane present in starting material |
| Epoxidation of Alkene | 5-Allyl-1,2-oxazole | m-CPBA | Racemic or diastereomeric mixture of epoxides |
| Asymmetric Epoxidation | 5-(1-Hydroxyprop-2-en-1-yl)-1,2-oxazole | Ti(OiPr)₄, DET, t-BuOOH | Enantiomerically enriched epoxide |
This table is interactive and can be sorted by clicking on the column headers.
Advanced Synthetic Pathways to the Target Compound
The construction of this compound can be achieved through several advanced synthetic routes. These pathways focus on the efficient assembly of the molecule's key structural features: the 1,2-oxazole ring, the epoxide ring, and the bromo substituent.
Cyclization Reactions for 1,2-Oxazole Ring Formation
The formation of the 1,2-oxazole ring is a critical step in the synthesis. Several cyclization strategies have been developed for this purpose. nih.gov
Van Leusen Reaction: The Van Leusen oxazole synthesis is a powerful method for constructing 5-substituted oxazoles. mdpi.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov The process proceeds through a [3+2] cycloaddition, where TosMIC acts as a three-atom synthon. nih.gov The reaction first forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. organic-chemistry.orgnih.gov One-pot variations of this reaction have been developed, for instance, using ionic liquids as the solvent to synthesize 4,5-disubstituted oxazoles. mdpi.comnih.gov
Hantzsch Synthesis Variations: While the classical Hantzsch synthesis is primarily known for producing pyridines, modifications of this reaction can be adapted for oxazole synthesis. wikipedia.orgorganic-chemistry.org The Hantzsch thiazole (B1198619) synthesis, for example, reacts an α-haloketone with a thioamide. youtube.com A variation for oxazoles would involve the reaction of an α-haloketone with a primary amide. pharmaguideline.com
The primary routes to the 1,2-oxazole core involve the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component like an α,β-unsaturated ketone with hydroxylamine hydrochloride. nih.gov
Stereoselective Epoxidation Reactions
Introducing the oxirane ring with control over its stereochemistry is crucial. This is typically achieved by the epoxidation of a precursor containing a carbon-carbon double bond, such as a 5-vinyl-1,2-oxazole.
Sharpless Asymmetric Epoxidation: This highly enantioselective method is ideal for the epoxidation of allylic alcohols. mdpi.comwikipedia.org It utilizes a catalyst generated in situ from titanium tetraisopropoxide and a chiral dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netmdpi.com The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. mdpi.comresearchgate.net While the classic Sharpless epoxidation requires an allylic alcohol, its principles can be adapted for other unsaturated systems. wikipedia.org The reaction is known for its reliability and the ability to predict the product's absolute configuration. mdpi.com
m-CPBA Variants: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.comorganic-chemistry.org The reaction is stereospecific, proceeding via a concerted mechanism where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. masterorganicchemistry.com The reactivity of m-CPBA can be influenced by the electronic nature of the alkene, with electron-rich double bonds reacting faster. researchgate.net For substrates with existing stereocenters, m-CPBA can exhibit diastereoselectivity. youtube.com
| Method | Catalyst/Reagent | Key Features | Typical Substrates |
|---|---|---|---|
| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, Chiral Tartrate, TBHP | Highly enantioselective, predictable stereochemistry. mdpi.comresearchgate.net | Allylic alcohols. wikipedia.org |
| m-CPBA Epoxidation | m-CPBA | Stereospecific syn-addition, widely applicable. masterorganicchemistry.com | Alkenes. organic-chemistry.org |
Direct Bromination Techniques and Regiochemical Control
The introduction of a bromine atom onto the 1,2-oxazole ring requires careful control of regioselectivity.
NBS Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic compounds. The regioselectivity of the bromination of 1,2-oxazoles is influenced by the substitution pattern on the ring. For 5-substituted oxazoles, electrophilic substitution, including bromination, is generally directed to the C4 position. pharmaguideline.com However, under certain conditions, lithiation followed by quenching with a bromine source can be used to achieve high regioselectivity for C4 bromination. orgsyn.org The reaction conditions, such as the solvent and the nature of the base used for lithiation, can be critical in controlling the position of bromination. orgsyn.org
Sequential or One-Pot Methodologies for Integrated Synthesis
For instance, a one-pot synthesis could involve the initial formation of the 1,2-oxazole ring followed by in situ epoxidation and subsequent bromination. Such strategies reduce the need for isolation and purification of intermediates, saving time and resources. One-pot syntheses of various oxazole derivatives have been reported, demonstrating the feasibility of this approach. rsc.orgnih.govrasayanjournal.co.innih.gov The development of a successful one-pot synthesis for this compound would depend on the compatibility of the reagents and reaction conditions for each step.
Optimization of Reaction Conditions and Process Efficiency
Catalyst Screening and Ligand Design
The choice of catalyst and ligand is paramount in many of the key synthetic steps.
Catalyst Screening: For the 1,2-oxazole ring formation, various catalysts can be screened, including different metal salts and organocatalysts. researchgate.nettandfonline.comresearchgate.net For example, in variations of the Hantzsch synthesis or other cyclization reactions, Lewis acids or transition metal catalysts might be employed to enhance reaction rates and yields. nih.gov Similarly, for the epoxidation step, different metal-based catalysts beyond titanium can be explored.
Ligand Design: In transition metal-catalyzed reactions, the ligand plays a crucial role in determining the reactivity and selectivity of the metal center. numberanalytics.com For the Sharpless epoxidation, while tartrates are the standard chiral ligands, modified tartrate esters or other chiral diols could be investigated to fine-tune the enantioselectivity. mdpi.com In the context of other potential metal-catalyzed steps, such as cross-coupling reactions to introduce substituents, the design of phosphine-based or other nitrogen-containing ligands can significantly impact the reaction outcome. nih.govrsc.org
| Reaction Step | Parameter to Optimize | Examples of Variables |
|---|---|---|
| 1,2-Oxazole Formation | Catalyst, Solvent, Temperature | Lewis acids, bases, protic/aprotic solvents, reaction time. |
| Epoxidation | Chiral Ligand, Oxidant, Additives | Different tartrate esters, TBHP concentration, molecular sieves. mdpi.com |
| Bromination | Brominating Agent, Reaction Conditions | NBS, Br2, temperature, solvent. |
Solvent Effects and Temperature Control
The choice of solvent and the regulation of temperature are critical parameters in the synthesis of isoxazole (B147169) rings, directly influencing reaction rates, selectivity, and the stability of both reactants and products. While specific literature on the synthesis of this compound is not abundant, principles derived from the synthesis of analogous structures, such as 3-bromo-5-substituted isoxazoles, provide valuable insights.
A known pathway to a close precursor, 3-bromo-5-(1-hydroxyethyl)-isoxazole, involves the reaction of 3-butyn-2-ol (B105428) with dibromoformaldoxime. google.com This reaction is typically conducted in a biphasic solvent system, such as ethyl acetate (B1210297) and water, at room temperature. google.com The use of a polar aprotic solvent like ethyl acetate facilitates the dissolution of the organic reactants, while the aqueous phase can help to absorb inorganic by-products.
Temperature control is paramount in isoxazole synthesis to prevent side reactions and decomposition. For instance, in the synthesis of 3-phenylbenzo[c]isoxazoles via thermolysis of 2-azidobenzophenones, the reaction is carried out at a high temperature (135 °C) in a non-polar solvent like xylene to achieve quantitative yields. researchgate.net However, for other isoxazole syntheses, lower temperatures may be required to maintain the integrity of sensitive functional groups. The reaction temperature and pH have been identified as key factors in determining the regioselectivity in the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. organic-chemistry.org In the synthesis of oxazoles containing a CF3-substituted alcohol unit, a temperature of 70 °C was found to be optimal. mdpi.com
The following table illustrates the impact of solvent and temperature on the synthesis of various isoxazole and oxazole derivatives, providing a model for optimizing the synthesis of this compound.
| Reactants | Solvent(s) | Temperature (°C) | Product | Yield (%) | Reference |
| 3-Butyn-2-ol, Dibromoformaldoxime | Ethyl Acetate/Water | Room Temp | 3-Bromo-5-(1-hydroxyethyl)-isoxazole | - | google.com |
| 2-Azidobenzophenones | o-Xylene | 135 | 3-Phenylbenzo[c]isoxazoles | 98-99 | researchgate.net |
| N-(prop-2-yn-1-yl)benzamide, Ethyl trifluoropyruvate | Dichloroethane | 70 | Ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)propanoate | 85 | mdpi.com |
| Aldehydes, N-hydroximidoyl chlorides | Water/Methanol (B129727) | Room Temp | 3,4,5-Trisubstituted isoxazoles | High | nih.gov |
Interactive Data Table: Solvent and Temperature Effects on Isoxazole/Oxazole Synthesis
This table is based on data from syntheses of related compounds and serves as an illustrative guide.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and enhance safety and efficiency. Methodologies such as microwave-assisted synthesis, the use of ionic liquids, and flow chemistry are particularly relevant to the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgresearchgate.neteurekaselect.com In the synthesis of 3,5-disubstituted isoxazoles from chalcones and hydroxylamine hydrochloride, microwave-assisted synthesis reduced the reaction time from 6-8 hours to 6-10 minutes, with an improved yield. researchgate.neteurekaselect.com Similarly, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles saw reaction times drop from several days to 30 minutes under microwave irradiation, which also minimized the formation of unwanted furoxan oxide byproducts. organic-chemistry.org For the synthesis of 5-phenyl oxazole, microwave irradiation at 65 °C for 8 minutes in isopropanol (B130326) resulted in a 96% yield. acs.org
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in organic synthesis. researchgate.netscielo.brrsc.org Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. scielo.brrsc.org The synthesis of 3,5-disubstituted isoxazoles has been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br), with the IL being recovered and reused without a significant loss in activity. researchgate.net In another example, an acidic ionic liquid was used to catalyze a multicomponent reaction to produce isoxazol-5(4H)-ones with yields ranging from 20-96%. scielo.brscielo.br
Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and efficiency. researchgate.netresearchgate.net The excellent heat transfer in microreactors allows for the safe execution of highly exothermic reactions and enables access to high temperatures and pressures. researchgate.net The synthesis of trisubstituted isoxazoles has been demonstrated in a multi-step flow process, showcasing the potential for improved efficiency and yield. researchgate.net Flow chemistry also allows for the safe in-situ generation and use of potentially hazardous intermediates. researchgate.net Furthermore, continuous-flow microwave-heated microreactors have been developed for the efficient synthesis of isoxazole derivatives. colab.ws
The table below summarizes the application of green chemistry principles in the synthesis of isoxazoles, highlighting the potential for more sustainable routes to this compound.
| Green Chemistry Method | Reactants | Key Findings | Reference(s) |
| Microwave-Assisted Synthesis | Chalcones, Hydroxylamine Hydrochloride | Reaction time reduced from 8 hours to 10 minutes, yield increased. | researchgate.neteurekaselect.com |
| Microwave-Assisted Synthesis | Acid Chlorides, Terminal Alkynes, Hydroximinoyl Chlorides | Reaction time reduced from days to 30 minutes, byproduct formation minimized. | organic-chemistry.org |
| Ionic Liquids | β-Diketones, Hydroxylamine Hydrochloride in [bmim]Br | Excellent yields, recyclable solvent/catalyst. | researchgate.net |
| Flow Chemistry | Aldehydes, Alkynes | Efficient, high-yielding, three-step telescoped sequence. | researchgate.net |
Interactive Data Table: Green Synthesis Approaches for Isoxazoles
This table presents findings from studies on related isoxazole syntheses, illustrating the benefits of green chemistry approaches.
Elucidation of Chemical Reactivity and Transformative Potential
Reactions Involving the Oxirane (Epoxide) Moiety
The strained three-membered ring of the epoxide group is susceptible to various ring-opening reactions, rearrangements, and cycloadditions.
Nucleophilic Ring-Opening Reactions with Diverse Nucleophiles
The epoxide ring of 3-Bromo-5-(oxiran-2-yl)-1,2-oxazole readily undergoes nucleophilic attack by a variety of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles. nih.gov These reactions are fundamental to the construction of more complex molecular architectures. The inherent polarity of the carbon-oxygen bonds in the epoxide ring, coupled with ring strain, facilitates the ring-opening process.
The reaction with amines leads to the formation of β-amino alcohols, a common structural motif in many biologically active compounds. Similarly, alcohols and thiols react to yield β-alkoxy alcohols and β-thio alcohols, respectively. Carbon nucleophiles, such as Grignard reagents and organolithium compounds, can also be employed to form new carbon-carbon bonds.
The thiol-epoxy reaction, a type of "click" reaction, is particularly efficient. For instance, the reaction of an oxirane with a thiol proceeds regiospecifically to open the ring, often without the need for a catalyst. mdpi.com
Table 1: Nucleophilic Ring-Opening Reactions of this compound This table is representative and actual yields may vary based on specific reaction conditions.
| Nucleophile | Product Type |
|---|---|
| Amines (R-NH2) | β-Amino alcohol |
| Alcohols (R-OH) | β-Alkoxy alcohol |
| Thiols (R-SH) | β-Thio alcohol |
| Carbon Nucleophiles (e.g., Grignard) | β-Hydroxy alkyl derivative |
Regioselectivity and Stereochemical Outcome of Ring Opening
The regioselectivity of the nucleophilic ring-opening of epoxides is influenced by the reaction conditions. Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. For this compound, this would typically be the terminal carbon of the oxirane ring. This regioselectivity is often referred to as Krasusky's rule. mdpi.com
The stereochemistry of the SN2 attack results in an inversion of configuration at the center of attack. If the epoxide is chiral, this leads to the formation of a specific stereoisomer of the product.
Catalytic Approaches to Epoxide Ring Opening
Various catalysts can be employed to facilitate the ring-opening of epoxides. Lewis acids, such as copper(II) triflate (Cu(OTf)₂), are effective in activating the epoxide ring towards nucleophilic attack. For instance, Cu(OTf)₂ has been used as a catalyst for the ring-opening of aziridines by anilines, a reaction analogous to epoxide opening. Chiral gallium(III) catalysts have been utilized in the enantioselective ring-opening of meso-epoxides.
In some cases, the basic nitrogen atom within the reactant molecule itself can act as an anchimeric (internal) catalyst, promoting the ring-opening reaction. mdpi.com
Lewis Acid-Mediated Rearrangements and Transformations
Lewis acids can promote rearrangements of the epoxide ring. nih.govrsc.orgsemanticscholar.org For example, Lewis acid-mediated transformations of N-fluoroalkyl-1,2,3-triazoles can lead to the formation of cyclopentenones, indenones, or oxazoles through the opening of a triazole ring, which is analogous to how a Lewis acid might interact with an epoxide. nih.gov The interaction of the Lewis acid with the oxygen atom of the epoxide can lead to the formation of a carbocation intermediate, which can then undergo rearrangement to form a more stable product, such as a ketone or an aldehyde. Boron trifluoride is a common Lewis acid used for such transformations. nih.gov
Cycloaddition Reactions Involving the Epoxide
The epoxide ring can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with carbon dioxide (CO₂) to form cyclic carbonates. This reaction is often catalyzed by Lewis acids or bases. While direct examples with this compound are not prevalent in the provided search results, the general reactivity pattern of epoxides suggests its feasibility. nih.gov Such cycloadditions are of interest for their atom economy and the utility of the resulting cyclic carbonates as intermediates in organic synthesis and as green solvents.
Reactions of the Bromine Atom on the 1,2-Oxazole Ring
The bromine atom at the 3-position of the 1,2-oxazole ring provides a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. These reactions are typically catalyzed by transition metals, most commonly palladium.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For 3-bromo-1,2-oxazoles, several types of coupling reactions are particularly relevant:
Suzuki Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govnih.gov It is a versatile method for forming new carbon-carbon bonds. The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. wikipedia.org
Sonogashira Coupling: This reaction couples the bromo-oxazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.orgnih.govucsb.edu It is a reliable method for synthesizing alkynyl-substituted oxazoles. The reaction proceeds through a catalytic cycle involving both palladium and copper. wikipedia.org
Heck Coupling: In the Heck reaction, the bromo-oxazole is coupled with an alkene in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.org This reaction results in the formation of a new carbon-carbon bond and the substitution of a hydrogen atom on the alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-oxazole with an amine. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comnih.gov It is a powerful method for synthesizing amino-substituted oxazoles. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-1,2-oxazole Moiety
| Reaction Name | Coupling Partner | Resulting Bond |
|---|---|---|
| Suzuki Coupling | Organoboron compound | C-C |
| Sonogashira Coupling | Terminal alkyne | C-C (alkynyl) |
| Heck Coupling | Alkene | C-C (vinyl) |
| Buchwald-Hartwig Amination | Amine | C-N |
The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the isoxazole (B147169) ring of this compound makes it a suitable substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-isoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.org This method is widely used for creating biaryl structures and connecting the isoxazole core to various aryl or heteroaryl moieties. wikipedia.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-bromo-isoxazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. beilstein-journals.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 3-bromo-isoxazole with an alkene. organic-chemistry.orgmdpi.com A base is required to regenerate the active palladium(0) catalyst. A significant challenge in the Heck reaction with bromoarenes can be the competing dehalogenation side reaction; however, the use of additives like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress this unwanted process. nih.govbeilstein-journals.org This reaction is a powerful tool for the vinylation of aryl halides. mdpi.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | Palladium catalyst, base | C-C (Aryl-Aryl) |
| Sonogashira | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, base | C-C (Aryl-Alkynyl) |
| Heck | Alkene | Palladium catalyst, base | C-C (Aryl-Vinyl) |
Nucleophilic Aromatic Substitution on the Oxazole (B20620) Ring
While 1,2-oxazoles are generally considered electron-rich aromatic systems, nucleophilic aromatic substitution (SNA) is not a predominant reaction pathway unless activating factors are present. The parent oxazole ring is generally resistant to nucleophilic attack. pharmaguideline.com However, the presence of a good leaving group, such as the bromine atom at the C2 position of an oxazole, can facilitate nucleophilic displacement. cutm.ac.in In the case of 3-bromo-isoxazolines, which are related structures, nucleophilic substitution with amines has been reported to occur. koreascience.krresearchgate.net For this compound, direct nucleophilic displacement of the bromide would likely require harsh conditions or the presence of activating groups that are not inherently part of the structure.
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange offers a powerful alternative for functionalizing the C3 position of the isoxazole ring. This reaction typically involves treating the 3-bromo-isoxazole with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. This process generates a highly reactive 3-lithio-isoxazole intermediate. This intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce a wide range of substituents at the C3 position. The instability of some isoxazoles under strongly basic conditions can be a limitation. nanobioletters.com For instance, deprotonation at the C2 position of oxazoles can lead to ring-opening. cutm.ac.inwikipedia.org
Reactivity of the 1,2-Oxazole Heterocycle
The inherent reactivity of the 1,2-oxazole ring itself provides further avenues for chemical transformations.
Electrophilic Aromatic Substitution Patterns
The 1,2-oxazole ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution (EAS) is influenced by the presence of the two heteroatoms. chemicalbook.com The nitrogen atom acts as a pyridine-type nitrogen, withdrawing electron density, while the oxygen atom can donate electron density. This interplay makes the isoxazole ring less reactive towards electrophiles than furan (B31954) but more reactive than pyridine. chemicalbook.com
Theoretical and experimental studies indicate that electrophilic attack on the unsubstituted isoxazole ring preferentially occurs at the C4 position. reddit.comquizlet.com This is because the resonance structures of the intermediate carbocation (sigma complex) are more stable when the electrophile adds to the C4 position. reddit.com The presence of activating, electron-donating groups on the ring can facilitate EAS. researchgate.net For this compound, the bromine atom at C3 and the oxiranylmethyl group at C5 will influence the regioselectivity of any potential electrophilic substitution at the C4 position.
Ring-Opening and Rearrangement Reactions of the Oxazole Core
The isoxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under various conditions, a testament to the relatively weak N-O bond. researchgate.net
Photochemical Rearrangements: Upon UV irradiation, isoxazoles can rearrange to form oxazoles via a proposed acyl azirine intermediate. acs.org This process is a highly atom-efficient transformation. acs.org
Thermal Rearrangements: Thermal rearrangements of isoxazoles are also known. For instance, the Cornforth rearrangement involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org
Base-Promoted Rearrangements: Certain substituted isoxazoles can undergo base-promoted rearrangements. A notable example is the Boulton-Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org
Reductive Cleavage: The N-O bond of the isoxazole ring is susceptible to reductive cleavage, which can be effected by various reducing agents, leading to the formation of open-chain compounds. This property is often exploited in synthetic chemistry, where the isoxazole ring can serve as a masked 1,3-dicarbonyl equivalent. chemicalbook.com
Collision-Induced Dissociation: In mass spectrometry, some isoxazole-containing compounds have been observed to undergo novel rearrangements involving the isoxazole ring upon collision-induced dissociation. nih.gov
Derivatization of the Oxazole Ring at Other Positions (e.g., C4 and C5)
Functionalization of the isoxazole ring at positions other than C3 is also a key aspect of its chemistry.
C4-Position: The C4 position is the most nucleophilic carbon in the isoxazole ring and is the primary site for electrophilic attack. reddit.com Therefore, reactions like halogenation, nitration, and Friedel-Crafts type reactions would be expected to occur at this position, subject to the directing effects of the existing substituents. The synthesis of 4-iodoisoxazoles has been achieved through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride. nih.gov These 4-halo-isoxazoles can then undergo further functionalization, for example, via palladium-catalyzed cross-coupling reactions. nih.gov
C5-Position: Direct functionalization at the C5 position is less common via electrophilic substitution due to its lower reactivity compared to the C4 position. quizlet.com However, the synthesis of 5-substituted isoxazoles is readily achieved through various cyclization strategies. nanobioletters.comnih.gov For instance, the reaction of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632) is a classic method for constructing the isoxazole ring, where one of the carbonyl carbons becomes C5. nih.gov In the case of this compound, the C5 position is already substituted, but understanding the methods for introducing substituents at this position is crucial for the synthesis of analogues.
Synergistic Reactivity and Chemo-selectivity Considerations
The presence of multiple reactive sites within this compound necessitates a careful consideration of chemo-selectivity in its chemical transformations. The differential reactivity of the epoxide and the carbon-bromine bond, along with the electronic influence of the isoxazole ring, dictates the outcome of synthetic operations.
The bromine atom and the epoxide ring on the isoxazole scaffold represent two distinct electrophilic centers that can be selectively targeted under appropriate reaction conditions. The C-Br bond at the 3-position of the isoxazole is generally less reactive towards nucleophilic attack than the strained epoxide ring. The stability of 3-bromo-isoxazoline derivatives towards nucleophilic addition with amines has been noted, suggesting a degree of inertness of the C-Br bond under certain conditions. researchgate.net
Conversely, the epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles. nih.gov The regioselectivity of this ring-opening is dependent on the reaction conditions. Under basic or nucleophilic conditions (SN2 mechanism), the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. youtube.comlibretexts.org In the context of this compound, this would be the terminal CH2 group of the oxirane ring. For instance, the reaction of an isoxazole anion with propylene (B89431) oxide results in exclusive attack at the terminal carbon. nih.gov
Under acidic conditions (SN1-like mechanism), the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org Therefore, treatment of this compound with an acid and a nucleophile would likely lead to the opening of the epoxide at the carbon adjacent to the isoxazole ring.
While direct nucleophilic substitution of the bromine atom is challenging, it can be functionalized through cross-coupling reactions, which typically involve organometallic reagents and transition metal catalysts. scilit.com This provides an orthogonal strategy to the nucleophilic ring-opening of the epoxide.
The differential reactivity is summarized in the table below:
| Functional Group | Reaction Type | Typical Conditions | Expected Outcome |
| Epoxide | Nucleophilic Ring-Opening (SN2) | Basic or nucleophilic | Attack at the terminal carbon |
| Epoxide | Nucleophilic Ring-Opening (SN1-like) | Acidic | Attack at the carbon adjacent to the isoxazole ring |
| Bromine | Nucleophilic Substitution | - | Generally unreactive |
| Bromine | Cross-Coupling | Organometallic reagents, catalyst | Substitution of bromine with other groups |
This differential reactivity allows for a stepwise functionalization of this compound. For example, one could first perform a nucleophilic ring-opening of the epoxide under basic conditions, and then subsequently modify the bromine atom via a cross-coupling reaction.
The 1,2-oxazole ring is an electron-deficient aromatic system due to the presence of the electronegative oxygen atom. mdpi.com This inherent electronic character influences the reactivity of the adjacent bromo and oxiranyl substituents. The electron-withdrawing nature of the isoxazole ring can impact the adjacent functional groups in several ways.
For the epoxide at the 5-position, the electron-deficient nature of the isoxazole ring can influence the regioselectivity of the ring-opening reaction. In an acid-catalyzed ring-opening, the partial positive charge that develops on the carbon adjacent to the isoxazole ring would be somewhat destabilized by the electron-withdrawing effect of the ring. However, the ability of the aromatic system to delocalize charge may also play a role.
The electron-deficient character of the isoxazole ring also affects the reactivity of the bromine atom at the 3-position. The C-Br bond is on a π-deficient ring, which can make it less susceptible to direct nucleophilic aromatic substitution. However, this electronic feature makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide variety of substituents at this position. scilit.com
The influence of the isoxazole ring on its substituents is further detailed in the following table:
| Substituent Position | Electronic Influence of Isoxazole Ring | Consequence on Reactivity |
| 5-(oxiran-2-yl) | Electron-withdrawing | May influence regioselectivity of acid-catalyzed epoxide ring-opening. |
| 3-Bromo | π-deficient character of the ring | Deactivates the C-Br bond towards direct nucleophilic substitution but makes it a good substrate for cross-coupling reactions. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 3-Bromo-5-(oxiran-2-yl)-1,2-oxazole is predicted to exhibit distinct signals corresponding to the protons on the isoxazole (B147169) ring and the oxirane substituent.
The single proton on the isoxazole ring (H-4) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms and the bromine substituent. Based on data for related isoxazole derivatives, this signal is anticipated in the downfield region. sciarena.com
The protons of the oxirane ring constitute an AMX spin system, leading to more complex splitting patterns. The proton on the carbon adjacent to the isoxazole ring (methine proton) is expected to be the most downfield of the oxirane protons due to the deshielding effect of the heterocyclic ring. The two geminal protons on the terminal carbon of the oxirane ring will be diastereotopic and are expected to show geminal and vicinal coupling with the methine proton. oregonstate.edunih.gov The chemical shifts for protons on an epoxide ring typically appear between 2.0 and 3.5 ppm. oregonstate.edu
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Isoxazole H-4 | 6.5 - 7.0 | s (singlet) | - |
| Oxirane CH | 3.8 - 4.2 | dd (doublet of doublets) | J_vic1, J_vic2 |
| Oxirane CH₂ (diastereotopic) | 2.8 - 3.2 | m (multiplet) | J_gem, J_vic1, J_vic2 |
Note: Predicted values are based on analogous structures and general spectroscopic principles.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon atoms of the isoxazole ring are expected to resonate at significantly different chemical shifts. The carbon bearing the bromine atom (C-3) will be influenced by the halogen's electronegativity and heavy atom effect. The C-5 carbon, attached to the oxirane ring, and the C-4 carbon will also have characteristic shifts. libretexts.orgoregonstate.edu The carbons of the oxirane ring typically resonate in the range of 40-60 ppm due to the ring strain and the electronegativity of the oxygen atom. oregonstate.eduvanderbilt.edu
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isoxazole C-3 | 145 - 155 |
| Isoxazole C-4 | 100 - 110 |
| Isoxazole C-5 | 165 - 175 |
| Oxirane CH | 50 - 60 |
| Oxirane CH₂ | 45 - 55 |
Note: Predicted values are based on analogous structures and general spectroscopic principles.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed. iaea.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the methine and methylene (B1212753) protons of the oxirane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the isoxazole H-4 and the protons of the oxirane ring to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the isoxazole H-4 and carbons C-3 and C-5, as well as between the oxirane protons and the isoxazole C-5, which would be crucial for confirming the attachment of the oxirane ring to the isoxazole core. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. NOESY could help to determine the relative stereochemistry of the substituents if chiral centers were present and to confirm spatial relationships within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the isoxazole ring and the epoxide (oxirane) ring. The isoxazole ring typically exhibits several characteristic bands, including C=N stretching, N-O stretching, and ring stretching vibrations. acs.orgresearchgate.netchemicalbook.com The epoxide ring has characteristic asymmetric and symmetric ring stretching (breathing) vibrations. spectroscopyonline.comblogspot.com
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Isoxazole Ring | 1600 - 1400 | C=N and C=C stretching |
| Isoxazole Ring | 1450 - 1350 | Ring stretching |
| Isoxazole Ring | 1250 - 1100 | N-O stretching |
| C-Br Bond | 700 - 500 | C-Br stretching |
| Epoxide Ring | 1280 - 1230 | Symmetric ring breathing |
| Epoxide Ring | 950 - 810 | Asymmetric C-O-C stretching |
| Epoxide Ring | 880 - 750 | Symmetric C-O-C stretching |
| C-H (isoxazole) | ~3100 | C-H stretching |
| C-H (oxirane) | 3050 - 2950 | C-H stretching |
Note: Predicted values are based on analogous structures and general spectroscopic principles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular weight of the parent ion, which allows for the determination of the elemental composition. For this compound (C₅H₄BrN₂O₂), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. youtube.comdocbrown.infodocbrown.info
The fragmentation of the molecular ion under mass spectrometric conditions would be expected to involve cleavage of the oxirane ring and loss of small neutral molecules such as CO or ethylene (B1197577) oxide. Cleavage of the isoxazole ring is also a likely fragmentation pathway.
Predicted HRMS Data for this compound
| Ion | Predicted m/z | Comments |
| [M]⁺ | 203.9483 / 205.9463 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |
| [M - C₂H₂O]⁺ | 161.9272 / 163.9252 | Loss of acetylene (B1199291) oxide from the oxirane ring. |
| [C₃H₂BrNO]⁺ | 162.9347 / 164.9327 | Fragment corresponding to the 3-bromo-1,2-oxazole cation. |
| [C₅H₄N₂O₂]⁺ | 124.0273 | Loss of the bromine atom. |
Note: Predicted m/z values are calculated for the most abundant isotopes and are based on general fragmentation patterns of related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. For this compound, GC-MS would serve as a crucial tool for assessing its volatility, thermal stability, and for obtaining its electron ionization (EI) mass spectrum, which provides a unique fragmentation pattern or "fingerprint."
In a typical GC-MS analysis, the sample would be injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas, usually helium. The separation of the compound from any impurities or starting materials would be achieved based on its boiling point and interactions with the column's stationary phase. The column temperature would be programmed to ramp up over time to ensure efficient elution. nih.gov
Upon exiting the column, the molecule would enter the mass spectrometer, where it is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum would show the molecular ion peak (M+), corresponding to the intact molecule's mass, and a series of fragment ion peaks. The isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes). The fragmentation pattern would likely involve cleavage of the oxirane ring and the isoxazole ring, providing valuable structural information.
While a specific GC-MS spectrum for this compound is not published, the table below illustrates a hypothetical analysis setup.
| Parameter | Value/Condition |
| GC System | Thermo Scientific Triple Quadrupole GC-MS or similar |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Injector Temperature | 280 °C (Split mode) |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | Initial 50°C, ramp to 320°C |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-700 |
This table represents a typical setup for GC-MS analysis of a novel heterocyclic compound and is not based on direct experimental data for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. Given the potential for the oxirane ring in this compound to be sensitive to high temperatures, LC-MS would be an indispensable technique for its analysis and quantification.
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. A solution of the compound is injected into a liquid mobile phase that flows through a packed column. Separation is achieved based on the compound's polarity and its interaction with the stationary phase of the column.
A developed LC-MS/MS method for a novel isoxazole analog of curcumin (B1669340) provides a relevant example of how such an analysis would be structured. nih.gov In that study, a C18 column was used with a mobile phase consisting of a mixture of 0.1% formic acid in water and methanol (B129727). nih.gov The mass spectrometer was operated in tandem mode (MS/MS) to monitor specific fragmentation transitions, enhancing selectivity and sensitivity. nih.gov A similar approach for this compound would allow for its detection and quantification in complex mixtures, such as reaction monitoring or in biological matrices for pharmacokinetic studies. nih.govvedomostincesmp.runih.gov
The following table outlines a potential LC-MS method for the analysis of this compound, based on methods for similar compounds. nih.govvedomostincesmp.ru
| Parameter | Value/Condition |
| LC System | Waters ACQUITY UPLC or similar |
| Column | Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm) or similar vedomostincesmp.ru |
| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol nih.govvedomostincesmp.ru |
| Flow Rate | 0.6 mL/min nih.gov |
| MS Detector | Tandem Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
This table is an illustrative example based on established LC-MS methods for isoxazole derivatives and does not represent direct experimental data for this compound.
X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, this technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the oxirane ring.
The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
Numerous studies on substituted isoxazoles and other heterocyclic compounds have utilized X-ray crystallography to confirm their synthesized structures. researchgate.netnih.govmdpi.com For instance, the crystal structure of various 3,5-disubstituted isoxazoles has been determined, providing a comparative basis for the expected bond lengths and angles in the isoxazole ring of the target compound. researchgate.net The determination of the crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the solid state. mdpi.com
The following table presents typical crystallographic data that would be obtained for a novel compound like this compound, based on published data for similar heterocyclic structures. mdpi.com
| Parameter | Example Value |
| Crystal System | Monoclinic or Triclinic mdpi.com |
| Space Group | P21/c or P-1 mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules per unit cell) | 2 or 4 |
| Calculated Density | mg/m³ |
| Radiation | CuKα (λ = 1.54184 Å) |
| Temperature | 100 K or 293 K |
This table provides an example of crystallographic data and does not represent actual measured values for this compound.
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)
The isolation and purification of this compound from a reaction mixture, as well as the assessment of its final purity, would heavily rely on chromatographic techniques.
Column Chromatography is a fundamental purification method in synthetic chemistry. youtube.comyoutube.com A glass column is packed with a stationary phase, typically silica (B1680970) gel, and the crude reaction mixture is loaded onto the top. youtube.com A solvent or a mixture of solvents (the eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase; less polar compounds typically elute faster than more polar compounds. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired product. For heterocyclic epoxides, solvent systems such as petroleum ether/ethyl acetate (B1210297) are commonly used. acs.org
High-Performance Liquid Chromatography (HPLC) is a more advanced form of liquid chromatography that uses high pressure to force the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation times. sielc.com HPLC is an excellent tool for both the purification (preparative HPLC) and the purity assessment (analytical HPLC) of a compound. For analytical purposes, an HPLC system coupled with a UV detector would be used to determine the percentage purity of this compound by measuring the area of its corresponding peak relative to the total peak area in the chromatogram. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be a suitable starting point for method development. sielc.com
The table below outlines a typical setup for the purification and purity analysis of an isoxazole derivative. sielc.comnih.gov
| Technique | Stationary Phase | Mobile Phase System (Example) |
| Column Chromatography | Silica Gel (300-400 mesh) acs.org | n-Hexane : Ethyl Acetate (e.g., 70:30) nih.gov |
| Analytical HPLC | Newcrom R1 or C18 sielc.com | Acetonitrile : Water with 0.1% Formic Acid sielc.com |
| Preparative HPLC | C18 | Acetonitrile : Water |
This table illustrates common conditions for chromatographic separation of isoxazole derivatives and is not based on specific experimental data for this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the molecule's properties, starting with its most stable three-dimensional shape and the distribution of electrons.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of heterocyclic compounds. irjweb.comepstem.net For a molecule like 3-Bromo-5-(oxiran-2-yl)-1,2-oxazole, calculations would typically be performed using functionals such as B3LYP combined with a basis set like 6-311G++(d,p) to achieve a balance between accuracy and computational cost. irjweb.com These calculations optimize the molecular geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. The results help confirm the planarity of the isoxazole (B147169) ring and the spatial orientation of the bromo and oxiranyl substituents. irjweb.com
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length (Å) | C3-Br | ~1.890 Å |
| C5-C(oxirane) | ~1.475 Å | |
| N2-O1 | ~1.410 Å | |
| Bond Angle (°) | O1-N2-C3 | ~109.5° |
| N2-C3-C4 | ~112.0° | |
| C4-C5-O1 | ~105.0° |
DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net Theoretical calculations of vibrational frequencies (IR and Raman) can help in the assignment of experimental spectral bands to specific vibrational modes within the molecule, such as the stretching of the C-Br bond or the ring vibrations of the oxazole (B20620) and oxirane moieties.
| Spectroscopy | Parameter | Predicted Value Range |
|---|---|---|
| ¹H NMR | Oxirane CH | 3.0 - 3.5 ppm |
| Oxirane CH₂ | 2.8 - 3.2 ppm | |
| Isoxazole H4 | 6.5 - 7.0 ppm | |
| ¹³C NMR | C3 (C-Br) | ~145 ppm |
| C5 | ~170 ppm | |
| Oxirane Carbons | 45 - 55 ppm | |
| Vibrational Frequencies (cm⁻¹) | C-Br Stretch | 550 - 650 cm⁻¹ |
| Oxirane Ring Breathing | 1250 - 1270 cm⁻¹ |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the molecule's behavior over time. These simulations can model the conformational flexibility of the oxiranyl group relative to the rigid isoxazole ring. researchgate.net By simulating the molecule's dynamics, researchers can explore its accessible conformations, the stability of different rotamers, and how it might interact with other molecules in a solution, which is particularly important for understanding its reactivity.
Reaction Mechanism Investigations and Transition State Analysis
Theoretical chemistry is invaluable for mapping out potential chemical reactions at the molecular level. For this compound, studies can investigate the mechanisms of reactions such as the nucleophilic opening of the strained oxirane ring. nih.gov By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a proposed reaction pathway can be constructed. nih.gov This analysis helps to predict the most likely reaction products and the activation energy required, offering a rationale for observed regioselectivity and stereoselectivity in its reactions.
Conformational Analysis and Stereochemical Insights
The single bond connecting the isoxazole ring and the oxirane ring allows for rotation, leading to different possible conformations (rotamers). Conformational analysis using computational methods, such as creating a potential energy surface by systematically rotating this bond, can identify the most stable conformer and the energy barriers between different conformations. researchgate.net Given that the oxiran-2-yl group is chiral, these studies also provide insight into the distinct properties and interactions of its different stereoisomers.
Exploration of Aromaticity and Electronic Properties of the Oxazole Ring
The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, although its aromaticity is less pronounced than that of benzene. wikipedia.org Computational methods can quantify this aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS). Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. irjweb.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. irjweb.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. irjweb.com
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 2.5 D | Indicates overall polarity of the molecule |
Emerging Applications in Advanced Chemical Research Excluding Clinical/biological
Utility as a Versatile Building Block in Complex Organic Synthesis
The bifunctional nature of 3-Bromo-5-(oxiran-2-yl)-1,2-oxazole, characterized by the presence of both a halogenated heterocycle and an epoxide ring, makes it a highly versatile intermediate in the field of organic synthesis. These two reactive sites allow for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
Construction of Advanced Heterocyclic Systems
The brominated isoxazole (B147169) core of this compound serves as a key platform for the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position can be readily displaced or participate in cross-coupling reactions, providing a gateway to a diverse range of substituted isoxazoles.
While specific examples utilizing this compound are not yet widely reported in the literature, the reactivity of analogous bromo-isoxazole systems is well-documented. For instance, bromo-isoxazoles are known to undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids to form carbon-carbon bonds. This methodology allows for the introduction of aryl, heteroaryl, or alkyl substituents at the 3-position of the isoxazole ring.
The epoxide ring can also be transformed to generate or be incorporated into other heterocyclic structures. For example, ring-opening of the epoxide with suitable nucleophiles can lead to intermediates that subsequently cyclize to form new heterocyclic rings. A study on the heterocyclization of a related compound, 3,5-dibromo-1-(thiiran-2-ylmethyl)-1H-1,2,4-triazole, demonstrates how the three-membered ring can react intramolecularly to form a larger, fused heterocyclic system. echemi.com
Table 1: Potential Transformations for the Construction of Advanced Heterocyclic Systems
| Starting Material Analogue | Reagents and Conditions | Product Type | Potential Application for this compound |
| Bromo-isoxazole derivative | Arylboronic acid, Pd catalyst, base | 3-Aryl-isoxazole derivative | Synthesis of 3-aryl-5-(oxiran-2-yl)-1,2-oxazoles |
| 5-(Oxiran-2-ylmethyl)pyrazole | Amines | Pyrazolo[1,5-a] Current time information in Coryell County, US.rsc.orgdiazepin-4-ones | Synthesis of isoxazolo-fused diazepinones |
| 3,5-dibromo-1-(thiiran-2-ylmethyl)-1H-1,2,4-triazole | Intramolecular cyclization | 2-bromo-5,6-dihydrothiazolo[3,2-b] Current time information in Coryell County, US.rsc.orgnih.govtriazoles echemi.com | Potential for intramolecular cyclization to form fused isoxazole systems |
Synthesis of Polyfunctionalized Molecules
The orthogonal reactivity of the bromo and epoxide functionalities in this compound allows for the stepwise or simultaneous introduction of multiple functional groups, leading to the synthesis of highly functionalized molecules. nih.gov The development of polyfunctional organometallic compounds has been a significant area of research, enabling the creation of complex molecules without the need for extensive protecting group strategies. nih.gov
The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a variety of functional groups at the 5-position of the isoxazole. This ring-opening can be performed under acidic or basic conditions, often with high regioselectivity. For example, the reaction of epoxides with amines is a common method for the synthesis of amino alcohols, which are important substructures in many complex molecules.
Simultaneously, the bromine atom can be utilized in various transformations. For instance, after ring-opening of the epoxide, the bromine atom could be involved in a subsequent cross-coupling reaction, allowing for the introduction of another distinct functional group. This sequential functionalization provides a powerful tool for building molecular complexity.
Role in Materials Science and Polymer Chemistry
The unique chemical structure of this compound also suggests its potential for applications in materials science and polymer chemistry. The presence of a polymerizable epoxide group and a modifiable heterocycle opens avenues for the creation of novel functional polymers and specialty materials.
Precursor for Functional Polymers (e.g., via epoxide ring-opening polymerization)
The epoxide ring in this compound is a key functional group for polymerization. Epoxides can undergo ring-opening polymerization (ROP) to form polyethers, a class of polymers with a wide range of applications. The polymerization can be initiated by cationic, anionic, or coordination catalysts.
The resulting polymer would feature a polyether backbone with pendant 3-bromo-1,2-oxazole units. The presence of these heterocyclic side chains could impart unique properties to the polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Furthermore, the bromine atoms on the isoxazole rings could serve as handles for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties. While specific studies on the polymerization of this compound are not available, the anionic ring-opening polymerization of functional epoxide monomers is a well-established technique for synthesizing polyethers with various pendant groups.
Development of Specialty Chemicals and Advanced Organic Materials
Beyond polymers, this compound can serve as a precursor for a variety of specialty chemicals and advanced organic materials. Current time information in Coryell County, US.riverlandtrading.com The reactivity of both the bromo and epoxide groups allows for its incorporation into larger, more complex structures with tailored properties.
For instance, the isoxazole ring is a known pharmacophore and its incorporation into materials can be of interest. The development of materials with specific optical or electronic properties is another area of exploration. cas.org The combination of the electron-deficient isoxazole ring and the potential for extended conjugation through modification at the bromine position could lead to materials with interesting photophysical characteristics. The synthesis of acenes and hetero-acenes, which have applications in materials development, often involves the construction of fused heterocyclic systems. nih.gov
Applications in Catalysis and Ligand Design
Heterocyclic compounds, including isoxazoles and oxazolines, are widely used as ligands in transition metal catalysis. The nitrogen and oxygen atoms of the isoxazole ring in this compound can potentially coordinate to a metal center.
By modifying the epoxide ring, it is possible to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands. For example, ring-opening of the epoxide with a suitable nucleophile containing another donor atom (e.g., nitrogen, phosphorus, or sulfur) would generate a chelating ligand. The properties of the resulting metal complex, such as its catalytic activity and selectivity, could be fine-tuned by varying the substituents on the isoxazole ring and the nature of the coordinating groups.
While there are no specific reports on the use of this compound in catalysis, the use of oxazoline-containing ligands in asymmetric catalysis is well-established. nih.gov Furthermore, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. nih.gov This suggests that derivatives of this compound could be promising candidates for the development of new catalysts for a variety of organic transformations.
Development of Chiral Ligands for Asymmetric Synthesis
The development of effective chiral ligands is crucial for asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. The structure of this compound is inherently suited for transformation into novel chiral ligands. The chiral epoxide ring is a key feature, as its ring-opening reactions are well-established and can proceed with high stereospecificity.
Research into related heterocyclic structures has shown that oxazoline (B21484) and triazole-oxazoline derivatives can serve as effective ligands in asymmetric reactions. researchgate.netmdpi.com The epoxide in this compound can be opened by various nucleophiles, such as amines or alcohols, to generate chiral β-amino alcohols or 1,2-diols. These motifs are foundational to many successful classes of chiral ligands (e.g., Box, PyBox). The isoxazole ring system, with its specific steric and electronic properties, and the bromine atom, which can be used for further functionalization or metal coordination, add to the potential diversity of the resulting ligands.
Table 1: Potential Chiral Ligand Scaffolds from this compound
| Nucleophile (Nu) | Resulting Scaffold | Potential Ligand Class |
|---|---|---|
| R₂NH (e.g., Benzylamine) | Chiral β-amino alcohol | Amino alcohol ligands |
| H₂O / ROH | Chiral 1,2-diol | Diol-based ligands (e.g., for TADDOL analogues) |
The synthesis of such ligands would typically involve a two-step process: nucleophilic opening of the epoxide followed by modification at the bromine position, for instance, through cross-coupling reactions. researchgate.net This dual functional handle allows for the creation of a library of bidentate or tridentate ligands for screening in various asymmetric transformations.
Catalytic Activity in Specific Organic Transformations
While the compound itself is not typically a catalyst, its derivatives hold potential for catalytic applications. The nitrogen atom in the isoxazole ring possesses a lone pair of electrons that can coordinate to metal centers, forming the basis of a catalytic complex. mdpi.com Furthermore, the bromine atom at the 3-position can be exploited. Through metal-halogen exchange, a metallated isoxazole species can be generated. This reactive intermediate could potentially participate in catalytic cycles, for example, in cross-coupling reactions where it acts as a transferable group.
The combination of the isoxazole ring and the adjacent functionality derived from the oxirane ring could lead to cooperative catalytic effects. For instance, a hydroxyl group generated from the epoxide opening could act as a proton shuttle or a directing group in a metal-catalyzed reaction, enhancing both reactivity and selectivity.
Potential in Agrochemical and Industrial Chemical Intermediates
The structural motifs present in this compound are found in various biologically active molecules, including those with applications in agriculture. Its utility as a versatile building block makes it a valuable intermediate.
Synthesis of Precursors for Agrochemical Active Ingredients
The isoxazole ring is a known "pharmacophore" in the agrochemical industry, present in a number of commercial herbicides and fungicides. The bromine atom on the isoxazole ring of the title compound serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic modification of the molecule to optimize biological activity.
The epoxide ring is also a highly valuable functional group in the synthesis of agrochemicals. It is a potent electrophile that can react with a variety of nucleophiles to introduce side chains containing hydroxyl groups and other functionalities. These side chains are often crucial for the molecule's mode of action or for modulating its physical properties, such as solubility and stability. Thiiranes, the sulfur analogs of oxiranes, are also important intermediates in the agrochemical industry, highlighting the synthetic value of such three-membered rings. researchgate.net
For example, the reaction of the epoxide with an appropriate amine could lead to precursors for fungicides or insecticides where an amino-alcohol side chain is a key structural element.
Table 2: Illustrative Reactions for Agrochemical Precursor Synthesis
| Reagent | Reaction Type | Resulting Functional Group | Relevance |
|---|---|---|---|
| Arylboronic acid | Suzuki Coupling | Aryl-isoxazole | Core structure in many herbicides/fungicides |
| Terminal Alkyne | Sonogashira Coupling | Alkynyl-isoxazole | Bioactive structural motif |
| Ammonia/Amine | Epoxide Ring Opening | Amino alcohol | Common side chain in active ingredients |
The dual reactivity of this compound allows for a divergent synthetic strategy, where either the bromine or the epoxide can be reacted selectively, or both can be functionalized in a stepwise manner to build complex target molecules.
Systematic Design and Synthetic Exploration of Analogs
Modifications of the Oxazole (B20620) Ring Substitution Pattern
The bromine atom at the C3-position is a key synthetic handle. The development of analogs includes the substitution of bromine with other halogens, such as chlorine or iodine.
3-Chloro-5-(oxiran-2-yl)-1,2-oxazole: The synthesis of 3-chloroisoxazoles can be achieved through several established routes. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. For instance, the cyclization of alkynyl O-methyl oximes in the presence of NCS and a catalyst like chlorotrimethylsilane (B32843) (TMSCl) can yield 4-chloroisoxazoles. researchgate.net A similar strategy, starting with an appropriate epoxy-alkyne precursor, could be adapted to generate the 3-chloro analog. Alternatively, methods for preparing 3-chloroisoxazoles from 3-hydroxyisoxazole precursors using reagents like phosphorus oxychloride are well-documented and could be applied. researchgate.net
3-Iodo-5-(oxiran-2-yl)-1,2-oxazole: The introduction of iodine at the C3 or C4 position is often accomplished through electrophilic cyclization. The reaction of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) or molecular iodine (I₂) provides a direct route to 4-iodoisoxazoles. organic-chemistry.orgnih.gov Synthesizing the 3-iodo analog would likely involve starting with a 3-amino or 3-hydroxyisoxazole precursor and employing Sandmeyer-type or other substitution reactions. The resulting iodo-substituted analog serves as a valuable intermediate for further modifications, such as palladium-catalyzed cross-coupling reactions, due to the high reactivity of the carbon-iodine bond.
A comparative summary of these halogenated analogs is presented below.
| Compound Name | Halogen at C3 | Synthetic Reagent Example |
| 3-Bromo-5-(oxiran-2-yl)-1,2-oxazole | Bromine | N-Bromosuccinimide (NBS) |
| 3-Chloro-5-(oxiran-2-yl)-1,2-oxazole | Chlorine | N-Chlorosuccinimide (NCS) |
| 3-Iodo-5-(oxiran-2-yl)-1,2-oxazole | Iodine | Iodine Monochloride (ICl) |
Position 4 Functionalization: The C4 position of the isoxazole (B147169) ring in the parent compound is unsubstituted, presenting a prime site for introducing new chemical diversity. Palladium-catalyzed C-H bond functionalization is a powerful tool for this purpose. researchgate.net For example, direct arylation at the C4 position of isoxazoles has been successfully achieved using various aryl silanes with a gold catalyst researchgate.net or aryl bromides with a palladium catalyst. This allows for the synthesis of a wide array of 4-aryl-3-bromo-5-(oxiran-2-yl)-1,2-oxazole analogs. Furthermore, electrophilic halogenation using reagents like ICl preferentially occurs at the C4 position in many isoxazole systems, yielding 4-halo intermediates that can be elaborated through cross-coupling reactions like Suzuki or Sonogashira couplings. nih.gov
Position 5 Functionalization: Modification at the C5 position involves replacing the entire oxirane moiety. The synthesis of 3,5-disubstituted isoxazoles is a cornerstone of isoxazole chemistry, often achieved via the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.govbiolmolchem.com By selecting different terminal alkynes, a vast library of analogs with diverse C5-substituents can be generated. For example, using a simple alcohol-containing alkyne like propargyl alcohol would lead to (3-bromoisoxazol-5-yl)methanol, a related compound. biolmolchem.combldpharm.com
Structural Variations of the Oxirane Side Chain
Modifications to the two-carbon epoxy side chain can significantly influence the molecule's three-dimensional shape and polarity. These changes are typically installed by using a modified precursor prior to the final epoxidation step. The synthesis of the oxirane ring itself is commonly achieved via the epoxidation of a vinyl group, for instance, from a precursor like 3-bromo-5-vinylisoxazole.
To generate analogs with longer or branched side chains, the synthesis would begin with a different alkenyl precursor.
Homologation: Starting with 3-bromo-5-allyl-isoxazole instead of the vinyl analog would, after epoxidation, yield 3-bromo-5-((oxiran-2-yl)methyl)-1,2-oxazole, an analog with a methylene (B1212753) spacer inserted between the isoxazole ring and the oxirane.
Branching: The introduction of branching can be achieved by using a substituted alkenyl precursor. For example, the synthesis and subsequent epoxidation of 3-bromo-5-(prop-1-en-2-yl)isoxazole would result in an analog with a methyl group on the oxirane ring, specifically 3-bromo-5-(2-methyloxiran-2-yl)-1,2-oxazole.
The oxirane side chain can be replaced with or modified to include other functional groups, such as hydroxyls or ethers. This is often accomplished by using precursors that already contain these functionalities.
Hydroxyalkyl Analogs: The synthesis of related hydroxyalkyl isoxazoles has been documented. For example, 3-Bromo-5-(2-hydroxyethyl)isoxazole is a known compound that can be considered a precursor or a stable analog where the oxirane ring has been opened. sigmaaldrich.com Similarly, (3-Bromoisoxazol-5-yl)methanol and its homolog 1-(3-Bromoisoxazol-5-yl)-ethanol are accessible, representing analogs where the side chain is a simple or secondary alcohol. bldpharm.com
Ether Analogs: The hydroxyl group of these alcohol-based analogs can be further derivatized, for instance, through Williamson ether synthesis, to introduce a variety of ether functionalities. A known example includes 3-Bromo-5-(methoxymethyl)isoxazole, which features a simple methyl ether.
The table below illustrates potential side chain variations based on known related structures.
| Side Chain Precursor (at C5) | Resulting Analog Side Chain (at C5) | Key Functional Group |
| Vinyl | Oxiran-2-yl | Epoxide |
| Allyl | (Oxiran-2-yl)methyl | Epoxide, Alkyl spacer |
| 2-Hydroxyethyl | 2-Hydroxyethyl | Primary Alcohol |
| Hydroxymethyl | Hydroxymethyl | Primary Alcohol |
| Methoxymethyl | Methoxymethyl | Ether |
Synthesis of Chiral Analogs and Enantioselective Routes
The C2-carbon of the oxirane ring is a stereocenter, meaning this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogs is a key objective in medicinal chemistry.
Achieving enantioselectivity can be approached in two primary ways:
Asymmetric Epoxidation: A highly effective method is the enantioselective epoxidation of the precursor, 3-bromo-5-vinylisoxazole. Well-established methods like the Sharpless asymmetric epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation (for unfunctionalized alkenes) using chiral catalysts can provide access to either enantiomer of the oxirane with high enantiomeric excess.
Asymmetric Cycloaddition: Research into the enantioselective synthesis of isoxazolines, which are precursors to isoxazoles, has identified several effective chiral catalysts. For example, Ni(II) complexes with N,N'-dioxide ligands have been used in enantioselective 1,3-dipolar cycloadditions to create chiral isoxazolines. Applying such catalytic systems to the reaction between a chiral epoxy-containing nitrile oxide or alkyne could provide a route to enantiomerically enriched final products. The use of chiral BINOL-derived phosphoric acids as organocatalysts has also shown promise in related asymmetric annulation reactions to form isoxazoline (B3343090) products. These strategies provide a framework for accessing specific stereoisomers of the target compound and its analogs.
Evaluation of Reactivity and Potential Applications of Analogs
The systematic design and synthetic exploration of analogs of this compound open avenues to a diverse range of compounds with potentially enhanced or novel functionalities. The inherent reactivity of the 3-bromo-isoxazole core, coupled with the electrophilic nature of the oxirane ring, provides a versatile platform for chemical modification. Evaluation of these analogs focuses on two key aspects: their chemical reactivity, which dictates their utility as synthetic intermediates, and their potential applications, primarily in the realm of medicinal chemistry.
The 3-halo-4,5-dihydroisoxazole moiety is a significant feature in both medicinal and organic chemistry. The properties of this nucleus are closely linked to the halogen substituent. The 3-bromo-Δ²-isoxazoline scaffold, in particular, is a manageable and readily available electrophilic component capable of reacting with nucleophilic sites in various enzymes, leading to inhibitory effects. researchgate.net These compounds are valuable synthetic intermediates with a distinct reactivity spectrum that provides access to useful chemical functionalities, including variously decorated dihydroisoxazoles, β-hydroxynitriles, β-hydroxyesters, and γ-hydroxyamines. researchgate.net
Isoxazole derivatives, in general, exhibit a wide range of biological activities and have become a popular structural motif in compound design. nih.gov The inclusion of the isoxazole ring can lead to improved physicochemical properties. nih.gov These derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov
The reactivity of the oxirane (epoxide) ring is a cornerstone of organic synthesis and is crucial in drug development for the construction of chiral molecules. Epoxides can undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of diverse functional groups. mdpi.com
Reactivity of Analogs
The reactivity of analogs of this compound can be logically categorized based on the reactive sites: the 3-bromo substituent on the isoxazole ring and the oxirane ring at the 5-position.
Reactions at the 3-Position: The bromine atom at the C3 position of the isoxazole ring is susceptible to nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of functional groups, thereby modifying the electronic and steric properties of the molecule.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoxazole ring can facilitate the displacement of the bromide by various nucleophiles. For instance, reactions with O, N, and S-based nucleophiles can yield ethers, amines, and thioethers, respectively. The reaction of 5-nitroisoxazoles with nucleophiles has been shown to be an efficient method for the functionalization of the isoxazole ring. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions would enable the introduction of aryl, vinyl, and alkynyl groups at the 3-position, significantly expanding the structural diversity of the analogs. The Sonogashira-type reaction on 3-bromo-Δ²-isoxazolines has been proposed to proceed through a copper(I)-catalyzed mechanism. researchgate.net
Reactions of the Oxirane Ring: The strained three-membered oxirane ring is highly susceptible to ring-opening by nucleophiles. This reaction can be catalyzed by either acid or base and typically proceeds with high regioselectivity, attacking the less substituted carbon.
Nucleophilic Ring-Opening: A wide range of nucleophiles, including amines, alcohols, thiols, and azides, can be employed to open the epoxide ring, leading to the formation of β-functionalized alcohols. For example, reaction with an amine would yield a corresponding amino alcohol, a common motif in pharmacologically active compounds. The ring-opening of a chiral epoxide with Grignard reagents has been utilized in the synthesis of 5-HT2c receptor agonists. mdpi.com
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the oxirane ring can be hydrolyzed to afford a diol.
The combination of these reactive sites allows for a modular approach to the synthesis of a library of analogs with diverse functionalities.
Interactive Table of Analog Reactivity
| Reactive Site | Reaction Type | Reagents/Conditions | Potential Products |
| 3-Bromo Substituent | Nucleophilic Aromatic Substitution | Nu-H (e.g., ROH, RNH₂, RSH) | 3-Nu-isoxazole derivatives |
| 3-Bromo Substituent | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-isoxazole derivatives |
| 3-Bromo Substituent | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-isoxazole derivatives |
| Oxirane Ring | Nucleophilic Ring-Opening | RNH₂, RSH, NaN₃ | β-Amino alcohols, β-thio alcohols, β-azido alcohols |
| Oxirane Ring | Acid-Catalyzed Hydrolysis | H₃O⁺ | Diols |
Potential Applications of Analogs
The structural features of the analogs, namely the isoxazole core and the newly introduced functional groups, suggest a range of potential applications, particularly in medicinal chemistry. Isoxazole-containing compounds are known to exhibit a broad spectrum of biological activities. nih.gov
Anticancer Activity: Many isoxazole derivatives have been investigated as potential anticancer agents. nih.gov The ability to functionalize both the 3-position and the side chain at the 5-position allows for the synthesis of compounds that can be optimized for interaction with various biological targets. For instance, the introduction of specific aryl groups at the 3-position could lead to compounds that inhibit protein kinases, a common strategy in cancer therapy. A series of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives have been synthesized and screened for their cytotoxic activity against several human cancer cell lines. nih.gov
Antimicrobial and Antifungal Activity: The isoxazole scaffold is present in several clinically used antimicrobial drugs. researchgate.net Analogs with different lipophilic and electronic properties could be synthesized and screened for their activity against a panel of bacteria and fungi. The introduction of functionalities known to contribute to antimicrobial activity, such as halogenated phenols or specific heterocyclic moieties, could lead to potent new agents.
Anti-inflammatory Activity: Isoxazole derivatives have also shown promise as anti-inflammatory agents. nih.gov Some of these compounds act as inhibitors of enzymes such as cyclooxygenase (COX). The diverse library of analogs that can be generated provides a rich source of compounds for screening in anti-inflammatory assays.
Enzyme Inhibition: The electrophilic nature of the 3-bromo-isoxazole scaffold and the potential for the oxirane ring to be opened by nucleophilic residues in an enzyme's active site make these analogs interesting candidates for enzyme inhibitors. For example, 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have been shown to activate the Nrf2/HO-1 pathway by reacting with a specific cysteine residue on the Keap1 protein. researchgate.net
Interactive Table of Potential Applications
| Application Area | Rationale | Example Target/Activity |
| Anticancer | Isoxazole core is a known pharmacophore in oncology. nih.gov | Kinase inhibition, Tubulin polymerization inhibition nih.gov |
| Antimicrobial | The isoxazole ring is present in several antibiotics. researchgate.net | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory | Isoxazole derivatives can inhibit inflammatory enzymes. nih.gov | COX inhibition |
| Enzyme Inhibition | Electrophilic nature of the 3-bromo-isoxazole and reactivity of the oxirane ring. | Covalent modification of cysteine residues researchgate.net |
Future Research Directions and Current Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the synthesis of functionalized heterocycles is the development of environmentally benign and efficient methodologies. Future research will undoubtedly focus on improving the atom economy of synthetic routes to 3-bromo-5-(oxiran-2-yl)-1,2-oxazole. rsc.orgrsc.org Traditional multi-step syntheses often generate significant chemical waste. nih.gov Therefore, the development of one-pot or tandem reactions that minimize purification steps and solvent usage is highly desirable.
One promising approach is the application of 1,3-dipolar cycloaddition reactions between a suitable nitrile oxide precursor and an oxirane-containing alkyne. wikipedia.orgnih.gov Research in this area could focus on developing catalytic systems that promote high regioselectivity and yield under mild conditions. Furthermore, exploring reagentless approaches, where feasible, would significantly enhance the sustainability of the synthesis. rsc.org
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
| Multi-step Synthesis | Well-established transformations | Low atom economy, significant waste generation |
| One-pot Cycloaddition | Improved efficiency, reduced waste | Control of regioselectivity, catalyst development |
| Reagentless Synthesis | High atom economy, environmentally friendly | Limited substrate scope, may require harsh conditions |
Exploration of Unconventional Reactivity Pathways and Mechanistic Insights
The unique combination of a 3-bromoisoxazole (B39813) and an oxirane ring within the same molecule opens the door to exploring unconventional reactivity. The isoxazole (B147169) ring itself can undergo various transformations, including ring-opening reactions to furnish valuable β-aminoenones or other functionalized acyclic compounds. rsc.org The presence of the bromine atom at the 3-position provides a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Future investigations should aim to elucidate the interplay between the reactivity of the isoxazole core and the oxirane ring. For instance, intramolecular reactions triggered by the selective opening of the oxirane could lead to the formation of novel, complex heterocyclic systems. Mechanistic studies, potentially employing computational methods, will be crucial in understanding and predicting these reaction pathways. A deeper understanding of the reaction mechanisms, such as the concerted or stepwise nature of cycloaddition reactions, will be vital for optimizing reaction conditions. wikipedia.orgnih.gov
Integration into Flow Chemistry and Automation for Scalable Synthesis
For any compound with potential applications, the ability to produce it on a larger scale is paramount. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govspringerprofessional.debohrium.comuc.pt The synthesis of heterocyclic compounds, including isoxazoles, has been successfully demonstrated in flow reactors. bohrium.comuc.pt
Future research should focus on developing a continuous flow process for the synthesis of this compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time for each step of the synthetic sequence. The integration of in-line purification techniques would further enhance the efficiency of a continuous process, enabling the on-demand synthesis of this valuable building block.
Advanced in-situ Spectroscopic Monitoring of Reactions
A thorough understanding of reaction kinetics and the identification of transient intermediates are essential for process optimization and ensuring reaction safety. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy (ReactIR), provide real-time monitoring of reacting species without the need for sampling. mt.comspectroscopyonline.comresearchgate.netmdpi.comnih.gov
The application of in-situ spectroscopy to the synthesis of this compound would offer invaluable insights. For instance, monitoring the formation of the nitrile oxide intermediate in a 1,3-dipolar cycloaddition would allow for precise control over its generation and subsequent reaction, minimizing side reactions. mdpi.com This real-time data would be instrumental in developing robust and reproducible synthetic protocols, particularly in a flow chemistry setting.
Expanding the Scope of Non-Biological Applications and Material Integration
While many isoxazole derivatives are explored for their biological activity, the unique structural features of this compound make it a promising candidate for applications in material science. The presence of two reactive functional groups, the bromo substituent and the oxirane ring, allows for its use as a versatile monomer or cross-linking agent in polymer chemistry. researchgate.netmdpi.com
Future research could explore the ring-opening polymerization of the oxirane moiety to generate functional polyethers with pendant isoxazole units. The bromine atom on the isoxazole ring could then be further functionalized through post-polymerization modification, leading to materials with tailored properties. The development of novel polymers incorporating this isoxazole derivative could lead to materials with unique thermal, optical, or electronic properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-(oxiran-2-yl)-1,2-oxazole, and how can reaction conditions be optimized for higher yields?
- Synthetic Routes : Cyclization of precursors (e.g., brominated carboxylic acids or esters) using brominating agents like NBS (N-bromosuccinimide) under inert conditions. A common method involves coupling oxazole precursors with epoxide-containing reagents in the presence of catalysts such as triethylamine or palladium complexes .
- Optimization : Use continuous flow reactors to enhance yield and purity, as demonstrated in scaled-up industrial syntheses of analogous brominated oxazoles . Solvent selection (e.g., dichloromethane or THF) and temperature control (60–80°C) are critical for minimizing side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Spectroscopy :
- NMR : H and C NMR to confirm the oxazole ring and bromine/epoxide substituents. H NMR peaks for oxirane protons typically appear at δ 3.5–4.5 ppm .
- IR : Stretching frequencies for C-Br (~550 cm) and epoxide C-O (1250–950 cm) .
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
- GC-MS : For volatile derivatives, using electron ionization to confirm molecular ion peaks (e.g., M at m/z 230–250) .
Advanced Research Questions
Q. How do electronic effects of the bromine and oxirane substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Bromine : Acts as a strong electron-withdrawing group, polarizing the oxazole ring and activating the C-Br bond for nucleophilic substitution (e.g., with amines or thiols). This is consistent with reactivity patterns in 2-Bromo-5-(4-bromophenyl)-1,3-oxazole derivatives .
- Oxirane : The strained epoxide ring undergoes ring-opening reactions with nucleophiles (e.g., water, alcohols) under acidic or basic conditions, leading to diol or ether derivatives. Steric effects from the oxazole ring can direct regioselectivity .
- Methodological Insight : Use DFT calculations to map electrostatic potential surfaces, predicting sites of nucleophilic attack .
Q. What strategies can resolve contradictions in reported reaction yields for Suzuki-Miyaura coupling reactions involving this compound derivatives?
- Key Variables :
- Catalyst System : Pd(PPh) vs. Pd(OAc) with SPhos ligands. The latter often improves yields in sterically hindered systems .
- Base : Potassium carbonate vs. cesium fluoride. Higher polarity solvents (DMF) enhance solubility of inorganic bases .
- Troubleshooting :
- Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading).
- Monitor reaction progress via F NMR if fluorinated boronic acids are used .
Q. How can computational chemistry (e.g., DFT studies) predict regioselectivity in cycloaddition reactions involving this compound?
- Approach :
- Transition State Modeling : Calculate activation barriers for [3+2] cycloadditions with alkenes or alkynes. The electron-deficient oxazole ring favors interactions with electron-rich dienophiles .
- NBO Analysis : Identify hyperconjugative interactions between bromine and the oxazole ring, which stabilize certain transition states .
Safety and Handling Considerations
- Epoxide Hazards : The oxirane moiety is a potential mutagen. Use impervious gloves (e.g., nitrile) and work in a fume hood to avoid inhalation .
- Bromine Handling : Avoid skin contact; secondary containment is recommended for liquid reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
